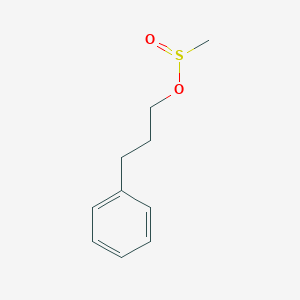

3-Phenylpropyl methanesulfinate

Description

Properties

CAS No. |

393781-86-7 |

|---|---|

Molecular Formula |

C10H14O2S |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

3-phenylpropyl methanesulfinate |

InChI |

InChI=1S/C10H14O2S/c1-13(11)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

DOLLYQMFYVIQQU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)OCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Phenylpropyl Tosylate

The synthesis begins with the conversion of 3-phenylpropanol to its tosylate derivative, a critical intermediate for subsequent sulfinate formation. Reacting 3-phenylpropanol with p-toluenesulfonyl chloride (TsCl) in chloroform at 0°C in the presence of pyridine achieves 80–90% yields within 2.5 hours. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur of TsCl, with pyridine neutralizing generated HCl.

Key parameters :

Displacement with Sodium Methanesulfinate

The tosylate intermediate undergoes nucleophilic substitution with sodium methanesulfinate (NaSO₂Me) in polar aprotic solvents. In dimethylformamide (DMF) at 80°C, the reaction achieves 75–85% yield over 12 hours. The sulfinate ion (SO₂Me⁻) displaces the tosylate group via an Sₙ2 mechanism, as evidenced by inversion of configuration in deuterated analogs.

Optimization insights :

- Solvent choice : DMF outperforms DMSO due to higher dielectric constant (ε = 37), stabilizing the transition state.

- Catalysis : Addition of 5 mol% tetrabutylammonium iodide (TBAI) accelerates reaction rates by 40% through phase-transfer effects.

Direct Esterification with Methanesulfinyl Chloride

Reaction Mechanism and Conditions

Direct esterification of 3-phenylpropanol with methanesulfinyl chloride (MeSOCl) in dichloromethane (DCM) at −20°C produces 3-phenylpropyl methanesulfinate in 65–70% yield. Triethylamine (Et₃N) serves as both base and HCl scavenger, with stoichiometric control (1:1.1 alcohol-to-MeSOCl) preventing over-sulfinylation.

Critical considerations :

Scalability and Industrial Adaptation

A patent-pending one-pot method adapts this route for kilogram-scale synthesis:

- Continuous flow setup : MeSOCl and 3-phenylpropanol are mixed in a microreactor (τ = 2 min) at −15°C.

- In-line quenching : The effluent passes through a bed of solid NaHCO₃ to neutralize residual HCl.

- Purity : Crystallization from hexane/ethyl acetate (9:1) affords 99.5% pure product, as verified by HPLC.

Silver-Mediated Alkylation of Methanesulfinate

Reaction with 3-Phenylpropyl Iodide

Silver methanesulfinate (AgSO₂Me) reacts with 3-phenylpropyl iodide in acetonitrile under reflux, yielding 80–85% product within 6 hours. The soft acid–soft base interaction between Ag⁺ and iodide facilitates Sₙ2 displacement, while excess sulfinate salt (1.2 equiv) compensates for low solubility.

Advantages :

- Functional group tolerance : Unlike tosylate routes, this method preserves acid-sensitive moieties.

- Isotope incorporation : Deuterated analogs (e.g., CD₂CH₂C₆H₅SO₂Me) are synthesized using AgSO₂CD₃, enabling kinetic isotope effect studies.

Comparative Analysis of Methodologies

| Parameter | Tosylate Displacement | Direct Esterification | Silver Alkylation |

|---|---|---|---|

| Yield (%) | 75–85 | 65–70 | 80–85 |

| Reaction Time (h) | 12 | 0.5 | 6 |

| Scalability | Moderate (batch) | High (continuous flow) | Low (Ag cost) |

| Purity (%) | 98–99 | 99.5 | 97–98 |

| Key Limitation | Solvent toxicity (DMF) | Low thermal stability | Silver waste |

Thermolysis and Stability Profiling

Thermogravimetric analysis (TGA) of this compound reveals a decomposition onset at 150°C (heating rate 10°C/min), with a primary pathway involving β-hydride elimination to form hydrocinnamaldehyde (C₆H₅CH₂CH₂CHO) and methanesulfenic acid (MeSOH). Activation parameters derived from Arrhenius plots include:

- ΔH‡ : 34.6 ± 0.6 kcal/mol

- ΔS‡ : −12.3 ± 1.2 cal/(mol·K)

These values align with MP2/6-311+G(3df,2p) calculations (ΔH‡ = 32.7 kcal/mol), confirming a concerted six-membered transition state.

Industrial Purification Strategies

Crystallization Optimization

The patent US9012678B2 details a crystallization protocol using ethyl acetate/heptane (1:4) at −20°C, achieving 99.9% purity with ≤0.1% residual solvents. X-ray powder diffraction (XRPD) patterns confirm crystallinity, with characteristic peaks at 4.2°, 17.2°, and 27.2° (2θ).

Chromatographic Methods

Flash chromatography on silica gel (hexane/EtOAc 8:2) removes non-polar impurities, while reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) resolves sulfinate from sulfoxide byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 3-Phenylpropyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenylpropyl methanesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Phenylpropyl Derivatives

Structural Insights :

- Methanesulfinate (3a') : The TBDMS-protected sulfinate group enhances electrophilicity, making it reactive in nucleophilic substitutions. The aromatic ring stabilizes the 3-phenylpropyl chain via resonance .

- Isobutyrate : The ester group confers volatility and odor, critical for fragrance applications. The absence of sulfur reduces polarity compared to sulfinates .

- Tosylate : The electron-withdrawing tosyl group (-SO₃-) facilitates leaving-group reactivity, ideal for synthesizing alkylated products .

Functional and Pharmacological Differences

- Reactivity :

- 3a' ’s sulfinate group participates in radical-mediated reactions, as computational studies suggest stabilization of 3-phenylpropyl radicals lowers cyclization barriers .

- Tosylate derivatives are preferred in SN2 reactions due to their superior leaving-group ability, whereas isobutyrate is inert under similar conditions .

- Pharmacology :

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-phenylpropyl methanesulfinate?

A common approach involves reacting methanesulfinyl chloride with 3-phenylpropanol under controlled conditions. This method, adapted from methyl methanesulfinate synthesis ( ), requires maintaining temperatures below −30°C in an inert atmosphere (e.g., dry nitrogen) to prevent side reactions. Post-reaction purification via distillation or chromatography is critical to isolate the product. Characterization by H/C NMR and mass spectrometry (MS) confirms structural integrity .

Basic: How can researchers characterize this compound and distinguish it from sulfonate analogs?

Aerosol Mass Spectrometry (AMS) with reference spectra for methanesulfinate (MSIA) and methanesulfonate (MSA) is effective. Calibrate using ammonium methanesulfonate and sodium methanesulfinate standards to resolve overlapping organosulfur signals. Relative Ionization Efficiencies (RIEs) for sulfinate (assumed equivalent to MSA, RIE = 2.06) aid quantification. Residual sulfate and organic signals are subtracted post-calibration . Complementary techniques like ion chromatography or LC-MS further validate purity .

Advanced: How do experimental and computational activation enthalpies for this compound thermolysis compare?

Gas-phase experiments report an activation enthalpy of 34.6 ± 0.6 kcal/mol for its decomposition to hydrocinnamaldehyde, while MP2/6-311+G(3df,2p)//MP2/6-31G(d,p) calculations predict 32.7 kcal/mol . Discrepancies may arise from approximations in computational models (e.g., solvent effects, basis set limitations) or experimental uncertainties in measuring transition states. Researchers should reconcile data by comparing kinetic isotope effects or conducting high-level CCSD(T) calculations .

Advanced: What analytical strategies resolve ambiguities in detecting sulfinate degradation products in environmental samples?

Orthogonal methods are essential. For example, AMS can quantify MSIA* (a provisional sulfinate signal) but requires validation via ion mobility spectrometry or tandem MS to rule out matrix interference. Spiking samples with isotopically labeled methanesulfinate (e.g., S-MSIA) improves specificity in complex mixtures like atmospheric aerosols .

Advanced: How can enzymatic assays assess this compound’s role in bacterial sulfur metabolism?

Design growth studies with bacterial mutants (e.g., MsuC transposon mutants) cultured with this compound as the sole sulfur source. Monitor viability via OD and validate sulfur assimilation via S radiolabeling or LC-MS detection of metabolic intermediates. Contrast results with wild-type strains to identify enzymatic bottlenecks .

Advanced: How do substituents on the phenylpropyl moiety influence biological activity?

Modify substituents (e.g., fluoro, hydroxyl) and evaluate affinity for targets like neurotransmitter transporters using radioligand binding assays. For example, 3-substituted phenylpropyl analogs show altered dopamine transporter (DAT) binding due to steric and electronic effects. Structure-activity relationships (SAR) are quantified via IC values and molecular docking simulations .

Basic: What precautions are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential volatile byproducts (e.g., sulfenic acids). Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal in designated hazardous waste containers .

Advanced: How can computational modeling optimize reaction pathways for this compound derivatives?

Employ density functional theory (DFT) at the MP2 level to map reaction coordinates for sulfoxide elimination or nucleophilic substitution. Validate with kinetic studies (e.g., Arrhenius plots) and adjust basis sets (e.g., 6-31G(d,p)) to balance accuracy and computational cost. Transition state analysis using IRC (Intrinsic Reaction Coordinate) methods clarifies mechanistic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.